4-Nitroheptanedial
Overview
Description
4-Nitroheptanedial is an organic compound with the molecular formula C7H11NO4. It is a yellow crystalline solid that is soluble in water and organic solvents. This compound belongs to the family of aldehydes and is characterized by the presence of a nitro group (-NO2) attached to the fourth carbon of the heptanedial chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitroheptanedial can be synthesized through various organic synthesis methods. One common method involves the nitration of heptanedial using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Nitroheptanedial undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as sodium dithionite, zinc, or iron in concentrated hydrochloric acid.
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Sodium dithionite, zinc, iron, concentrated hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Reduction: 4-Aminoheptanedial.
Oxidation: 4-Nitroheptanoic acid.
Substitution: Various substituted heptanedial derivatives.
Scientific Research Applications
4-Nitroheptanedial has several applications in scientific research, including:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of various industrial chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 4-nitroheptanedial involves its interaction with biological molecules through its nitro and aldehyde functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde groups can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.
Comparison with Similar Compounds
4-Nitroheptanoic acid: Similar in structure but with a carboxylic acid group instead of an aldehyde group.
4-Nitrooctanedial: Similar in structure but with an additional carbon in the chain.
4-Nitrophenol: Contains a nitro group attached to a phenol ring, differing in its aromatic nature.
Uniqueness: 4-Nitroheptanedial is unique due to its dual functional groups (nitro and aldehyde) on a linear aliphatic chain, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-nitroheptanedial | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c9-5-1-3-7(8(11)12)4-2-6-10/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQQCOKRCLPJFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CCC=O)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449167 | |
Record name | 4-nitroheptanedial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147189-43-3 | |
Record name | 4-nitroheptanedial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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